molecular formula C17H25BrN4O2 B2936080 5-bromo-N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)nicotinamide CAS No. 1797793-47-5

5-bromo-N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)nicotinamide

Cat. No. B2936080
CAS RN: 1797793-47-5
M. Wt: 397.317
InChI Key: UZPLYAKQEBFYCI-UHFFFAOYSA-N
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Description

“5-bromo-N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)nicotinamide” is a chemical compound . Unfortunately, there is limited information available about this specific compound in the literature.

Mechanism of Action

Target of Action

It is often used as an intermediate in organic synthesis , suggesting that its targets could be various depending on the specific reactions it is involved in.

Mode of Action

The compound’s mode of action is likely to depend on the specific biochemical reactions it is involved in. As an intermediate in organic synthesis , it may interact with its targets through various chemical reactions, leading to changes in the structure and properties of the targets.

Biochemical Pathways

Given its use as an intermediate in organic synthesis , it can be involved in a variety of biochemical pathways depending on the specific reactions it participates in.

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific biochemical reactions it is involved in. As an intermediate in organic synthesis , its effects can vary widely depending on the final products of the reactions.

Advantages and Limitations for Lab Experiments

One advantage of using 5-bromo-N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)nicotinamide in lab experiments is its selectivity for NAD+ consuming enzymes. This allows researchers to study the effects of NAD+ depletion on specific cellular processes without affecting other cellular pathways. However, one limitation is that NAD+ depletion can have complex effects on cellular processes, and the specific effects may depend on the cell type and experimental conditions.

Future Directions

There are several future directions for research involving 5-bromo-N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)nicotinamide. One area of interest is the role of NAD+ depletion in aging and age-related diseases. Researchers are investigating the potential of NAD+ supplementation as a therapeutic strategy for these conditions. Additionally, this compound can be used to study the effects of NAD+ depletion on specific cellular processes, such as DNA repair and metabolism, which may have implications for the development of new treatments for various diseases.

Synthesis Methods

5-bromo-N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)nicotinamide can be synthesized using various methods. One of the most common methods involves the reaction of 5-bromo-2-chloronicotinamide with 1-tert-butyl-4-piperidone followed by the addition of sodium borohydride. The resulting compound is then treated with N-chlorosuccinimide and tert-butyl carbamate to obtain the final product.

Scientific Research Applications

5-bromo-N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)nicotinamide has potential applications in scientific research. It has been used as a tool to study the function of nicotinamide adenine dinucleotide (NAD+) in cells. NAD+ is an essential coenzyme involved in various metabolic processes, and its levels have been linked to aging and age-related diseases. This compound can be used to selectively inhibit the activity of NAD+ consuming enzymes, allowing researchers to study the effects of NAD+ depletion on cellular processes.

Safety and Hazards

The safety data sheet for a similar compound suggests that personal protective equipment/face protection should be worn during handling. It also advises against getting the compound in eyes, on skin, or on clothing, and against ingestion and inhalation .

properties

IUPAC Name

5-bromo-N-[[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BrN4O2/c1-17(2,3)21-16(24)22-6-4-12(5-7-22)9-20-15(23)13-8-14(18)11-19-10-13/h8,10-12H,4-7,9H2,1-3H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZPLYAKQEBFYCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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